4-Bromo-3-chloro-2-hydroxybenzaldehyde

Catalog No.
S2815178
CAS No.
1427438-98-9
M.F
C7H4BrClO2
M. Wt
235.46
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-chloro-2-hydroxybenzaldehyde

CAS Number

1427438-98-9

Product Name

4-Bromo-3-chloro-2-hydroxybenzaldehyde

IUPAC Name

4-bromo-3-chloro-2-hydroxybenzaldehyde

Molecular Formula

C7H4BrClO2

Molecular Weight

235.46

InChI

InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H

InChI Key

LOTVJXPEUIMWLX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C=O)O)Cl)Br

Solubility

not available

While the compound can be found in various chemical databases like PubChem [], there are no scientific publications directly mentioning its use in research. This suggests that 4-bromo-3-chloro-2-hydroxybenzaldehyde might be a relatively new compound or one with niche research applications.

Further Exploration:

  • Chemical structure analysis: Analyzing the compound's structure can provide clues about its potential properties and functionalities, which might suggest its suitability for specific research areas.
  • Patent search: Searching for patents mentioning 4-bromo-3-chloro-2-hydroxybenzaldehyde might reveal its potential applications in specific technologies or processes.
  • Contacting chemical suppliers: Some chemical suppliers might have additional information on the compound's intended uses, even if not publicly available.

4-Bromo-3-chloro-2-hydroxybenzaldehyde is an organic compound with the molecular formula C₇H₄BrClO₂. It features a benzaldehyde functional group with a hydroxyl group and halogens (bromine and chlorine) attached to the aromatic ring. This compound is characterized by its unique substitution pattern, which includes a bromine atom at the 4-position, a chlorine atom at the 3-position, and a hydroxyl group at the 2-position of the benzene ring. The presence of these functional groups contributes to its potential reactivity and biological activity.

Typical of aromatic compounds:

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles in reactions such as nucleophilic aromatic substitution, which can lead to the formation of new compounds.
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde under specific conditions.
  • Condensation Reactions: The aldehyde functional group can participate in condensation reactions, forming Schiff bases when reacted with amines.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The synthesis of 4-bromo-3-chloro-2-hydroxybenzaldehyde typically involves:

  • Starting Materials: 3-chloro-2-hydroxybenzaldehyde and 4-bromobenzohydrazide are common precursors.
  • Reaction Conditions: These materials are dissolved in methanol and refluxed for several hours, leading to the formation of the desired compound through condensation reactions.
  • Crystallization: After the reaction is complete, the mixture is cooled, and crystals of the product can be obtained through filtration and evaporation of the solvent.

The synthesis process has been detailed in studies where X-ray diffraction analysis confirmed the structure of synthesized compounds .

4-Bromo-3-chloro-2-hydroxybenzaldehyde has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in drug synthesis due to its reactive functional groups.
  • Chemical Research: Used in studies investigating the properties and reactivity of halogenated phenolic compounds.
  • Material Science: Potential use in developing novel materials with specific electronic or optical properties.

Interaction studies involving 4-bromo-3-chloro-2-hydroxybenzaldehyde often focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate its potential as a building block in organic synthesis and its behavior in biological systems. The presence of both hydroxyl and carbonyl groups allows for hydrogen bonding interactions, which can influence solubility and bioavailability.

Several compounds share structural similarities with 4-bromo-3-chloro-2-hydroxybenzaldehyde, highlighting its unique features:

Compound NameSimilarityUnique Features
3-Bromo-5-chloro-2-hydroxybenzaldehyde0.89Different substitution pattern on the benzene ring
4-Bromo-2-chloro-6-methylphenol0.89Methyl group instead of hydroxyl
3-Bromo-5-chloro-4-hydroxybenzaldehyde0.87Hydroxyl group at a different position
5-Bromo-4-chloro-2-hydroxybenzaldehyde0.84Different positioning of halogens
3-Chloro-2-hydroxybenzaldehyde0.82Lacks bromine substituent

These comparisons illustrate how variations in substitution patterns can affect the chemical properties and potential applications of related compounds. Each compound's unique arrangement of functional groups contributes to its distinct reactivity and biological activity profiles, making them valuable in various chemical research fields .

XLogP3

2.9

Dates

Modify: 2023-08-17

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